molecular formula C12H12N2O3 B1299953 n-(4-Amino-2-methoxyphenyl)-2-furamide CAS No. 110506-35-9

n-(4-Amino-2-methoxyphenyl)-2-furamide

Cat. No. B1299953
CAS RN: 110506-35-9
M. Wt: 232.23 g/mol
InChI Key: CMHQZTVPXAZJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Amino-2-methoxyphenyl)-2-furamide” is a chemical compound with the molecular formula C9H12N2O2. It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . This involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structures of similar compounds synthesized via the Schiff bases reduction route consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .

Scientific Research Applications

Pharmacological Applications of Related Compounds

  • Metoclopramide Pharmacological Properties : Metoclopramide, a compound with structural similarities in terms of amide functionality, demonstrates various pharmacological applications including gastro-intestinal diagnostics, treatment of vomiting, and facilitation of emergency endoscopy. It operates by affecting the motility of the gastro-intestinal tract and has shown effects in healing gastric ulcer and preventing duodenal ulcer relapse, albeit with the need for further trials to confirm these applications (Pinder et al., 2012).

  • Sulfonamide-Based Drug Applications : Sulfonamides, featuring the sulfonamide group akin to the amide functionality in n-(4-Amino-2-methoxyphenyl)-2-furamide, are critical in developing various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents have explored new sulfonamide derivatives for their potential in treating diseases like cancer and glaucoma (Carta et al., 2012).

Chemical Synthesis and Industrial Applications

  • Conversion of Biomass to Furan Derivatives : Research on converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, highlights the importance of furan compounds in developing sustainable polymers, fuels, and functional materials. This suggests potential avenues for exploring n-(4-Amino-2-methoxyphenyl)-2-furamide in similar applications, given its furamide (furan amide) structure (Chernyshev et al., 2017).

  • Amino-1,2,4-Triazoles in Fine Organic Synthesis : The use of amino-1,2,4-triazoles as raw materials in fine organic synthesis, including the production of pharmaceuticals, pesticides, and other chemicals, showcases the utility of nitrogen-containing heterocycles in diverse industrial applications. This could inform the research and development strategies for n-(4-Amino-2-methoxyphenyl)-2-furamide (Nazarov et al., 2021).

Future Directions

The compounds synthesized via the Schiff bases reduction route are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals, among others .

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQZTVPXAZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353006
Record name n-(4-amino-2-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Amino-2-methoxyphenyl)-2-furamide

CAS RN

110506-35-9
Record name N-(4-Amino-2-methoxyphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110506-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-amino-2-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.